TCS HDAC6 20b
Overview
Description
TCS HDAC6 20b is a selective inhibitor of histone deacetylase 6 (HDAC6). It has been found to inhibit cancer cell growth synergistically with paclitaxel and block the growth of estrogen-treated ER alpha positive MCF7 cells .
Molecular Structure Analysis
The chemical structure of TCS HDAC6 20b is described as 2-Methylpropanethioic acid- S - [ (6 S )-6- [ [ (1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7- (tricyclo [3.3.1.1 3,7 ]dec-1-ylamino)heptyl] ester . The molecular weight is 480.7 .Physical And Chemical Properties Analysis
TCS HDAC6 20b is a solid substance that is soluble in DMSO to 100 mM and in ethanol to 100 mM . Its molecular weight is 480.7 .Scientific Research Applications
Application in Cancer Research
- Summary of the Application : TCS HDAC6 20b is a selective inhibitor of histone deacetylase 6 (HDAC6) . It has been used in cancer research, particularly in studies involving colon cancer cells (HCT116) and breast cancer cells (MCF-7) .
- Methods of Application : In one study, HCT116 cells were treated with TCS HDAC6 20b at a concentration of 5 µM in combination with paclitaxel . In another study, MCF-7 cells were treated with estrogen and TCS HDAC6 20b .
- Results or Outcomes : The treatment of HCT116 cells with TCS HDAC6 20b and paclitaxel inhibited cell growth by approximately 50% . It also inhibited the growth of estrogen-treated MCF-7 cells .
Application in Alzheimer’s Disease Research
- Summary of the Application : Histone deacetylases (HDACs) are a series of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, making the histones wrap the DNA more tightly, which prevents transcription . Mutation of HDAC6 is associated with Alzheimer’s disease .
- Methods of Application : In Alzheimer’s disease research, the specific methods of application of TCS HDAC6 20b are not mentioned in the available resources .
- Results or Outcomes : The specific results or outcomes of the use of TCS HDAC6 20b in Alzheimer’s disease research are not mentioned in the available resources .
Application in Parasite Research
- Summary of the Application : TCS HDAC6 20b has been used in research related to parasites. It has shown insecticidal activities against a dipteran parasite of sheep, Lucilia cuprina .
- Methods of Application : The specific methods of application of TCS HDAC6 20b in this research are not mentioned in the available resources .
- Results or Outcomes : The specific results or outcomes of the use of TCS HDAC6 20b in this research are not mentioned in the available resources .
properties
IUPAC Name |
S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZMLPMCOMRJOR-MOVGKWKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TCS HDAC6 20b |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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